N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-2-(trifluoromethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
N-[4-[(6-methylpyridazin-3-yl)amino]phenyl]-2-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N4O2S/c1-12-6-11-17(24-23-12)22-13-7-9-14(10-8-13)25-28(26,27)16-5-3-2-4-15(16)18(19,20)21/h2-11,25H,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUFWTTVYJOFLFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-2-(trifluoromethyl)benzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound belongs to the class of organic compounds known as sulfonamides, characterized by the presence of a sulfonamide functional group. Its structure includes a trifluoromethyl group, which enhances lipophilicity and metabolic stability, potentially improving its efficacy as a drug.
Research indicates that compounds with similar structures exhibit various mechanisms of action, including:
- Inhibition of Protein Synthesis : Compounds in this class may interfere with bacterial protein synthesis pathways, leading to bactericidal effects against Gram-positive bacteria .
- Biofilm Disruption : The compound has shown potential in disrupting biofilms formed by pathogenic bacteria, which is crucial for treating chronic infections .
Antimicrobial Activity
The antimicrobial activity of this compound has been evaluated against various bacterial strains. The following table summarizes its Minimum Inhibitory Concentration (MIC) values compared to standard antibiotics:
| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic (e.g., Ciprofloxacin) MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15.625 - 62.5 | 0.381 |
| Enterococcus faecalis | 62.5 - 125 | 0.763 |
| Pseudomonas aeruginosa | 31.108 - 124.432 | 1.9 |
These results indicate that the compound exhibits significant antibacterial activity, particularly against Staphylococcus aureus and Enterococcus faecalis, with competitive MIC values compared to established antibiotics .
Case Studies
- Case Study on MRSA : In a study assessing biofilm formation by Methicillin-resistant Staphylococcus aureus (MRSA), this compound demonstrated a Minimum Biofilm Inhibitory Concentration (MBIC) of 62.216 µg/mL, indicating strong biofilm disruption capabilities compared to ciprofloxacin .
- Antifungal Activity : The compound was also tested against Candida albicans biofilms, showing a reduction in biofilm formation by up to 75%, outperforming fluconazole (57.6% reduction). This suggests potential antifungal properties alongside its antibacterial effects .
Structure–Activity Relationship (SAR)
The biological activity of this compound can be influenced by its chemical structure:
- Trifluoromethyl Group : Enhances lipophilicity and may improve cellular uptake.
- Pyridazine Ring : Contributes to the compound's interaction with biological targets, influencing its antibacterial properties.
Scientific Research Applications
Synthesis of the Compound
The synthesis of N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-2-(trifluoromethyl)benzenesulfonamide typically involves multi-step chemical reactions. The initial steps focus on forming the pyridazinyl and trifluoromethyl groups, followed by the introduction of the sulfonamide moiety. Various synthetic routes have been explored to optimize yield and purity, ensuring that the final product retains its desired biological activity.
Anticancer Properties
Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer activity. For instance, a series of benzenesulfonamide derivatives were synthesized and evaluated for their cytotoxic effects against various cancer cell lines, including HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). The results indicated that certain derivatives had IC50 values below 100 μM, showcasing their potential as anticancer agents .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 37 | HCT-116 | 36 |
| 46 | HeLa | 34 |
| 22 | MCF-7 | 40 |
Enzyme Inhibition
The compound has also been investigated for its enzyme inhibitory potential. It has been shown to inhibit key enzymes involved in metabolic pathways, such as α-glucosidase and acetylcholinesterase. These activities suggest potential therapeutic applications for conditions like Type 2 diabetes mellitus and Alzheimer's disease .
Case Study 1: Antitumor Evaluation
A study published in the International Journal of Molecular Sciences focused on synthesizing novel benzenesulfonamide derivatives and evaluating their antitumor properties. The most active compounds were subjected to further analysis to understand their mechanism of action, which included inducing apoptosis in cancer cells through caspase activation .
Case Study 2: Enzyme Inhibition
Another research effort explored the synthesis of sulfonamides with varying substituents to assess their inhibitory effects on α-glucosidase. The findings indicated a correlation between structural modifications and enzyme inhibition efficiency, highlighting the importance of molecular design in drug development .
Chemical Reactions Analysis
1.1. Formation of the Sulfonamide Group
A critical step involves the reductive coupling of nitroarenes with aryl sulfinates, as described in nitro-sulfinate reductive coupling methodologies . This reaction typically occurs in two stages:
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Reduction of nitroarene to nitroso intermediate : The nitro group undergoes a 2-electron reduction (e.g., via sodium bisulfite or tin(II) chloride) to form a nitrosoarene monomer.
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Coupling with sulfinate : The nitroso intermediate reacts with sodium aryl sulfinate to form an N-sulfonyl hydroxylamine intermediate, which is further reduced to the sulfonamide.
Table 1: Reaction optimization for nitro-sulfinate coupling
| Entry | Deviation from Conditions | Conversion to Sulfonamide (%) | Homocoupling (%) |
|---|---|---|---|
| 1 | None | 50 | 21 |
| 2 | No FeCl₂ | 62 | 21 |
| 3 | Reduced NaHSO₃ (1.5 equiv.) | 35 | 13 |
| 4 | Increased NaHSO₃ (4.5 equiv.) | Quantitative | 17 |
| 5 | SnCl₂ instead of NaHSO₃ | 34 | 0 |
This methodology aligns with the formation of the sulfonamide core in the target compound .
1.2. Incorporation of the Trifluoromethyl Group
The trifluoromethyl group (CF₃) is typically introduced via nucleophilic aromatic substitution or electrophilic trifluoromethylation. In this compound, its presence at the ortho position on the benzenesulfonamide suggests a reaction sequence where the CF₃ group is added post-sulfonamide formation. For example:
1.3. Pyridazine Ring Formation
The 6-methylpyridazin-3-yl fragment likely arises from cyclization reactions involving hydrazine derivatives or similar precursors. Pyridazine rings are often synthesized via condensation of diamines with carbonyl compounds or through nitration/reduction pathways .
Functional Group Reactivity
The compound’s functional groups participate in distinct chemical behaviors:
2.1. Sulfonamide Reactivity
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Acid-base properties : The sulfonamide’s -NH group acts as a weak base, enabling protonation under acidic conditions.
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Hydrolytic stability : Sulfonamides are generally resistant to hydrolysis but may undergo cleavage under extreme conditions (e.g., strong acids/bases).
2.2. Trifluoromethyl Group Interactions
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Electron-withdrawing effects : The CF₃ group enhances the stability of adjacent reactive centers (e.g., aromatic rings) by withdrawing electron density.
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Metabolic stability : The trifluoromethyl group reduces susceptibility to oxidative cleavage, contributing to the compound’s pharmacokinetic profile .
2.3. Pyridazine Ring Reactivity
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Electrophilic substitution : Pyridazine rings are electron-deficient, favoring electrophilic substitution at specific positions.
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Coordination chemistry : The nitrogen atoms in the pyridazine ring may participate in metal-ligand interactions.
Mechanistic Insights
The nitro-sulfinate coupling mechanism involves intermediates such as C-nitrosoarenes and N-sulfonyl hydroxylamines . Control experiments confirm that:
-
Nitroso monomers (e.g., 6b ) react with sulfinates to form N-sulfonyl hydroxylamines (7 ).
-
Subsequent reduction of 7 yields the sulfonamide (3k ).
Scheme 1: Proposed mechanism for sulfonamide formation
Comparison with Similar Compounds
Key Structural Analogues:
N-(5-(benzyloxy)-3,4,6-trimethylpyridin-2-yl)-4-(trifluoromethyl)benzenesulfonamide (17d) :
- Contains a pyridine ring with methyl and benzyloxy substituents instead of pyridazine.
- The 4-(trifluoromethyl)benzenesulfonamide group is retained, but positional differences (para vs. ortho substitution) alter steric and electronic properties .
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide: Features a pyrazolo-pyrimidine core linked to a chromenone system, with a sulfonamide at the para position. Broader aromatic systems may enhance binding to hydrophobic pockets in enzymes or receptors .
(2R)-2-{4-[(isopropylsulfonyl)amino]phenyl}-N-[4-(trifluoromethyl)-1,3-thiazol-2-yl]propanamide (16): Sulfonamide group is attached to a chiral propanamide scaffold.
Physicochemical and Pharmacokinetic Properties
Key Observations :
Comparative Efficacy in Target Engagement:
- Compound 17d : Demonstrated moderate activity in electrochemical applications due to its trifluoromethyl group enhancing electron-withdrawing effects .
- Compound 16 : Exhibited an IC₅₀ of 49 ± 10 nM in CXCR2-dependent pathology models, attributed to its thiazole ring enhancing receptor affinity .
- Chromenone-Pyrazolo-pyrimidine derivative : Showed 28% yield in synthesis, with fluorinated aromatic systems likely improving metabolic stability.
Mechanistic Divergence:
- Unlike beta-adrenoceptor agonists (e.g., CGP12177 in ), sulfonamide derivatives typically target enzymes (e.g., carbonic anhydrase) or inflammatory receptors (e.g., CXCR2) .
- The trifluoromethyl group in the target compound may reduce oxidative metabolism compared to non-fluorinated analogues .
Q & A
Q. What are the recommended synthetic routes for N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-2-(trifluoromethyl)benzenesulfonamide, and what are the critical reaction parameters influencing yield?
Methodological Answer: The synthesis typically involves coupling a 6-methylpyridazin-3-amine derivative with a sulfonamide precursor. Key steps include:
- Sulfonylation : Reacting 2-(trifluoromethyl)benzenesulfonyl chloride with 4-aminophenyl intermediates under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide backbone .
- Buchwald-Hartwig Coupling : Palladium-catalyzed cross-coupling to introduce the pyridazine moiety, optimized using ligands like XantPhos and bases such as Cs₂CO₃ .
- Purification : Chromatography or recrystallization from ethanol/water mixtures to achieve >95% purity.
Critical Parameters : - Temperature control (80–100°C for coupling reactions).
- Stoichiometric ratios (1:1.2 for amine:sulfonyl chloride).
- Moisture-sensitive intermediates require inert atmospheres.
Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks based on substituent effects:
- X-ray Crystallography : Resolve molecular conformation and hydrogen-bonding networks. For example, similar sulfonamides exhibit planar sulfonyl groups and intramolecular N–H···O bonds .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error.
Advanced Research Questions
Q. How do structural modifications, such as varying substituents on the pyridazine ring, impact the compound's biological activity and selectivity?
Methodological Answer: Structure-activity relationship (SAR) studies reveal:
- Trifluoromethyl Group : Enhances metabolic stability and lipophilicity (logP ~3.5), critical for blood-brain barrier penetration in CNS targets .
- Pyridazine Methyl Group : Reduces steric hindrance, improving binding to kinases (e.g., IC₅₀ < 100 nM for MAPK inhibition) .
- Sulfonamide Linker : Replacing the benzene ring with heterocycles (e.g., pyrimidine) decreases solubility but increases target affinity .
Q. What strategies can resolve contradictions in in vitro versus in vivo efficacy data for this sulfonamide derivative?
Methodological Answer: Discrepancies often arise from:
- Metabolic Instability : Use hepatic microsome assays to identify rapid Phase I oxidation (e.g., CYP3A4-mediated). Introduce electron-withdrawing groups to block metabolic hotspots .
- Poor Bioavailability : Formulate as nanocrystals or co-administer with P-glycoprotein inhibitors to enhance absorption .
- Off-Target Effects : Employ chemoproteomics (e.g., thermal shift assays) to identify unintended protein interactions .
Q. What computational approaches are employed to predict the binding interactions of this compound with target proteins?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model binding poses in ATP-binding pockets (e.g., kinase domains). The trifluoromethyl group often occupies hydrophobic pockets .
- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories. Key interactions include sulfonamide oxygen hydrogen bonds with Lys/Arg residues .
- Free Energy Perturbation (FEP) : Quantify binding energy changes upon substituent modifications (ΔΔG < 1 kcal/mol indicates optimal analogs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
